![molecular formula C7H4ClIN2 B592062 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine CAS No. 1190318-10-5](/img/structure/B592062.png)

7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

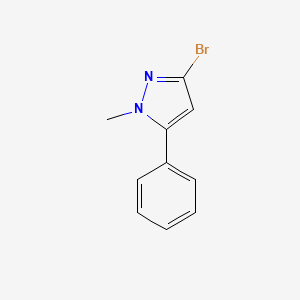

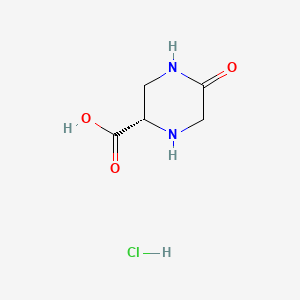

7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the CAS Number: 1190318-10-5 . It has a molecular weight of 278.48 . The IUPAC name for this compound is 7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine .

Molecular Structure Analysis

The InChI code for 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is 1S/C7H4ClIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H . This indicates the presence of chlorine, iodine, and nitrogen in the molecular structure.Physical And Chemical Properties Analysis

7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Synthesis of Azaindoles and Pyrrolopyridines

Efficient Synthesis of Azaindoles

The compound has been used as a precursor in the efficient synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement. This method provides a versatile approach to generating compounds with potential bioactivity, illustrating the compound's role in facilitating complex synthesis processes (Figueroa‐Pérez et al., 2006).

Palladium-Promoted Coupling Reactions

Another study describes the synthesis of novel 3-iodo-1H-pyrazolo[3,4-b]pyridines through iododediazonation, followed by efficient coupling reactions. This showcases the compound's utility in creating scaffolds for further functionalization, a crucial step in the design of molecules with desired properties (Lavecchia et al., 2004).

Development of Bisphosphonates and Fluorophores

Bisphosphonate Derivatives

A synthesis approach was employed to create new 1-hydroxybisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine. These compounds are of interest due to their potential biological applications, demonstrating the foundational role of the chemical in producing biologically relevant derivatives (Teixeira et al., 2013).

Aggregate Induced Emission (AIE) of Tetra-aryl Azaindoles

Utilizing a related compound, researchers developed a method for the synthesis of tetra-aryl 7-azaindoles, which showed aggregate-induced emission properties. This finding is significant for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging, highlighting the compound's potential in the development of advanced materials and fluorophores (Cardoza et al., 2019).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

将来の方向性

While specific future directions for 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine are not available, the compound belongs to a class of chemicals that have been studied for their potential in agrochemicals and functional materials . Additionally, more than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, suggesting a wide range of potential applications .

特性

IUPAC Name |

7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKROTYYWLVZRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CNC2=C1Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696672 |

Source

|

| Record name | 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine | |

CAS RN |

1190318-10-5 |

Source

|

| Record name | 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)

![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)

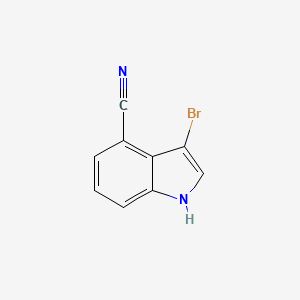

![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)